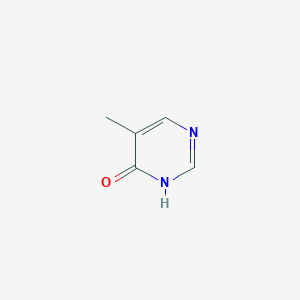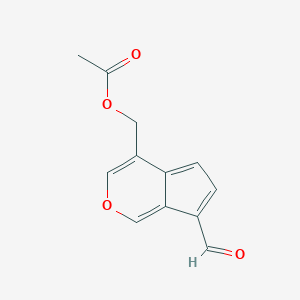
Baldrinal
Overview
Description
Baldrinal is a naturally occurring compound derived from the extracts of valerian rhizomes and roots. It is known for its potential anticonvulsant and neuroprotective effects. The compound has been studied for its ability to suppress excitatory neural transmission and reduce locomotor activity, making it a subject of interest in the field of neurology and pharmacology .
Mechanism of Action
Target of Action
Baldrinal, derived from the extracts of valerian rhizomes and roots , primarily targets the neurotransmitter systems in the brain, specifically the glutamatergic and GABAergic neurons . It plays a significant role in suppressing excitatory neural transmission , thereby affecting the balance between excitatory and inhibitory signals in the nervous system.
Mode of Action
This compound interacts with its targets by modulating the levels of neurotransmitters in the brain. It has been observed to restore the increased levels of glutamic acid (Glu), an excitatory neurotransmitter, in pilocarpine-induced epilepsy models . This suggests that this compound may inhibit the overactivity of Glu neurons, thereby reducing excitatory neural transmission .
Biochemical Pathways
This compound’s action affects the GABAergic and glutamatergic pathways in the brain . By restoring the balance between these two critical neurotransmitter systems, this compound can potentially alleviate conditions characterized by an imbalance in neural excitation and inhibition, such as epilepsy .
Pharmacokinetics
This suggests that the bioavailability of this compound may be influenced by the metabolic stability of its precursor compounds .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the rate of seizures in epileptic mice and an amelioration of the increased levels of NMDAR 1, BDNF, IL-1β, and TNF-α . These changes indicate that this compound may exert neuroprotective effects and modulate inflammatory responses in the brain .
Biochemical Analysis
Biochemical Properties
Baldrinal interacts with various enzymes, proteins, and other biomolecules. It has been observed to restore the balance of GABAergic and glutamatergic neurons . This suggests that this compound may interact with neurotransmitter systems in the brain.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the rate of seizures in epileptic mice and ameliorates the increased levels of NMDAR 1, BDNF, IL-1β and TNF-α . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that the antiepileptic effect of this compound may be mediated by reducing the inflammatory response in the brain and restoring the balance of GABAergic and glutamatergic neurons .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment reduces the rate of seizures in epileptic mice , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice treated with different doses of this compound showed a significant decrease in the rate of seizures
Metabolic Pathways
It has been observed to restore the balance of GABAergic and glutamatergic neurons , suggesting that it may interact with these metabolic pathways.
Preparation Methods
Baldrinal is primarily obtained from the extracts of valerian rhizomes and roots. The extraction process involves the use of solvents such as ethanol or methanol to isolate the active compounds from the plant material. The extracted solution is then subjected to various purification techniques, including chromatography, to obtain pure this compound .
Chemical Reactions Analysis
Baldrinal undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Baldrinal has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study various reaction mechanisms and pathways. In biology, this compound has shown potential as a neuroprotective agent, reducing the severity of seizures and restoring the balance of neurotransmitters in the brain. In medicine, it is being investigated for its anticonvulsant properties and its ability to reduce inflammation in the brain. Industrially, this compound is used in the production of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Baldrinal is unique in its structure and pharmacological properties compared to other similar compounds. Some compounds with similar structures include Homothis compound, Alpha-Angelica lactone, and 3-Methoxyfuran. These compounds share some structural similarities with this compound but differ in their specific functional groups and bioactivity. For example, Homothis compound has a similar core structure but with additional functional groups that alter its pharmacological properties .
This compound stands out due to its potent anticonvulsant and neuroprotective effects, making it a valuable compound for further research and development in the field of neurology and pharmacology.
Properties
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUOVIRIFZOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171285 | |
| Record name | Baldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18234-46-3 | |
| Record name | Baldrinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18234-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baldrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

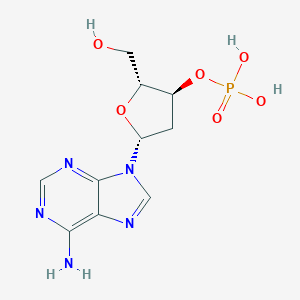
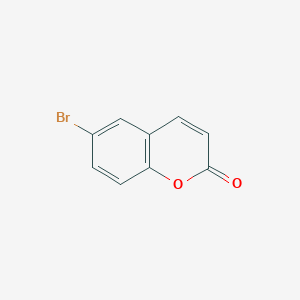
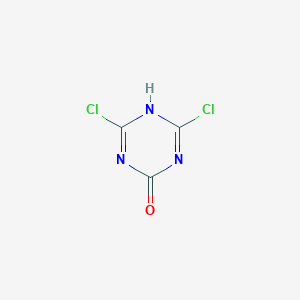
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
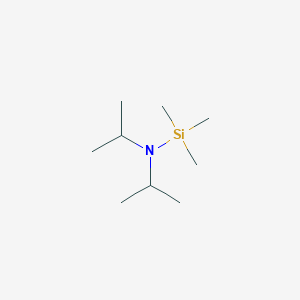
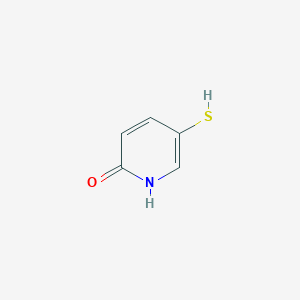
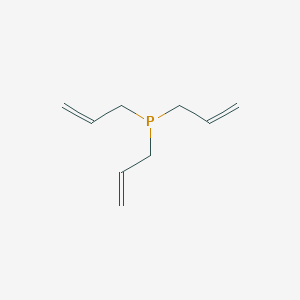

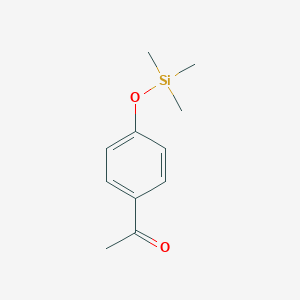
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)

